molecular formula C25H35N5O2S B2711343 N-(1-benzylpiperidin-4-yl)-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide CAS No. 1091082-97-1

N-(1-benzylpiperidin-4-yl)-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide

Cat. No. B2711343
CAS RN: 1091082-97-1
M. Wt: 469.65
InChI Key: ZIGDAMXGCHKNOS-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor of protein-protein interactions and has shown promising results in preclinical studies for various diseases.

Scientific Research Applications

Chemical Synthesis and Characterization

Research on compounds with structural similarities to N-(1-benzylpiperidin-4-yl)-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide focuses on their synthesis, characterization, and potential applications. For instance, the synthesis of related compounds such as N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide demonstrates the interest in exploring various derivatives for their unique properties, including potential pharmaceutical applications. These compounds are characterized through various spectroscopic methods, indicating a thorough interest in their structural and chemical properties (Manolov, Ivanov, & Bojilov, 2021).

Biological Activities and Potential Applications

The exploration of the biological activities of thiazole derivatives is a significant area of research. Studies have shown that compounds containing the thiazole moiety, similar to N-(1-benzylpiperidin-4-yl)-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide, exhibit a range of biological activities including antimicrobial, anti-inflammatory, and psychotropic effects. For example, a series of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized and found to possess marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects concerning tumor cell lines. Some of these compounds also demonstrated antimicrobial action, suggesting their potential as therapeutic agents (Zablotskaya et al., 2013).

Antimicrobial and Cytotoxic Activities

The antimicrobial and cytotoxic activities of thiazole derivatives are of particular interest, with several studies focusing on synthesizing and evaluating the activities of new compounds. For instance, novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives were investigated for their antimicrobial activity, with some displaying significant antibacterial and anticandidal effects. The cytotoxic activity of these compounds against various cancer cell lines was also tested, revealing potential for therapeutic applications (Dawbaa et al., 2021).

Potential for Material Science Applications

Beyond biological activities, research into compounds with structural similarities to N-(1-benzylpiperidin-4-yl)-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide also extends into material sciences. For example, the luminescent properties of benzothiazole derivatives have been studied for their potential application in white light emission. This research indicates the versatility and wide range of applications for compounds within this chemical class, highlighting their significance beyond pharmaceuticals into advanced material applications (Lu et al., 2017).

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O2S/c31-23(26-21-13-15-30(16-14-21)17-19-7-3-1-4-8-19)12-11-22-18-33-25(28-22)29-24(32)27-20-9-5-2-6-10-20/h1,3-4,7-8,18,20-21H,2,5-6,9-17H2,(H,26,31)(H2,27,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGDAMXGCHKNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)NC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide

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